N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide is a chemical compound with the molecular formula . This compound features a trifluoromethyl group attached to a pyridine ring, which is known for its diverse applications in medicinal chemistry and agrochemicals. The presence of the hydroxy and sulfanyl groups contributes to its potential reactivity and biological activity.
This compound falls under the categories of organic compounds, specifically as a pyridine derivative. Its classification is significant in understanding its chemical behavior and potential applications in pharmaceuticals and agrochemicals.
The synthesis of N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide can be approached through several methods, typically involving the reaction of trifluoromethylpyridine derivatives with appropriate amines or amidines.
The molecular structure of N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide includes:
C(C(=N)N)S(C1=NC(=C(C=C1)C(F)(F)F)N)ON'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide can participate in various chemical reactions:
The reactivity profile of this compound suggests potential pathways for further functionalization, which could be explored in synthetic organic chemistry.
The mechanism of action for N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide is not fully elucidated but can be inferred from its structure:
Further studies are required to characterize the stability and reactivity under various conditions, which will help in understanding its practical applications.
N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide has potential applications in:
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4
CAS No.: 5398-23-2